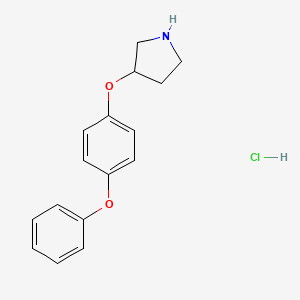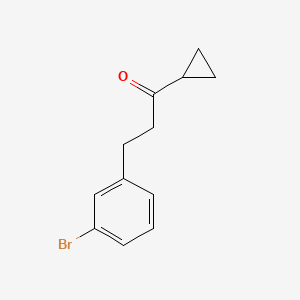
2-(3-Bromophenyl)ethyl cyclopropyl ketone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
New Routes to Clavine-type Ergot Alkaloids
Researchers have developed new synthetic pathways to clavine-type ergot alkaloids, starting from bromo ketones. Through a series of alkylation, intramolecular aldol condensation, ester group transformation, and cyclopropanation steps, they achieved the synthesis of cycloclavine, demonstrating the utility of cyclopropyl ketones in complex molecule construction (M. Incze et al., 2008).
Nickel-Catalyzed Cycloaddition
A study detailed the formation of nickeladihydropyran through the oxidative addition of cyclopropyl ketone to a nickel complex. This process is pivotal for nickel-catalyzed cycloaddition reactions, leading to cyclopentane compounds with carbonyl substituents, showcasing the ketone's role in creating complex cyclic structures (S. Ogoshi et al., 2006).
Ring-Opening Cycloisomerization
Another study explored the catalytic ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, leading to the formation of various heterocyclic compounds. This work highlights the versatility of cyclopropyl ketones in synthesizing heterocycles, such as pyrans and furans, under different catalytic conditions (S. Ma et al., 2004).
Intermolecular Cyclopropanation
Research on the intermolecular cyclopropanation of carboxylic esters with dialkoxytitanacyclopropane reagents has shown the utility of cyclopropyl ketones in constructing the carbon skeleton of organic molecules. This methodology has been applied to the synthesis of natural compounds and their analogs, underscoring the importance of cyclopropyl ketones in organic synthesis (O. Kulinkovich, 2004).
Inhibition of Carbonic Anhydrase Isoenzymes
Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were investigated for their inhibitory effects on carbonic anhydrase enzymes. This research demonstrates the potential biomedical applications of compounds derived from cyclopropyl ketones (M. Boztaş et al., 2015).
Photocatalysis in Cycloadditions
A photocatalytic system was utilized for the [3+2] reaction of aryl cyclopropyl ketones with olefins, forming highly substituted cyclopentane rings. This method highlights the role of cyclopropyl ketones in photocatalytic reactions, contributing to the development of new synthetic routes (Zhan Lu et al., 2011).
Mecanismo De Acción
Mode of Action
It may involve interactions with its targets that lead to changes in cellular processes
Biochemical Pathways
The compound could potentially influence a variety of pathways depending on its targets . More research is required to determine the specific pathways affected.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(3-Bromophenyl)ethyl cyclopropyl ketone .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-cyclopropylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWJYWDBRPVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)

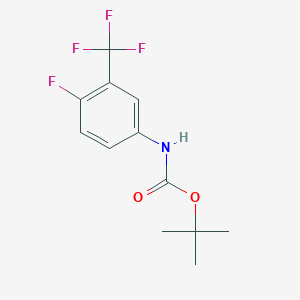
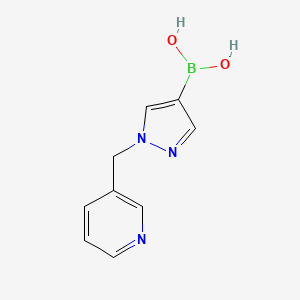
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

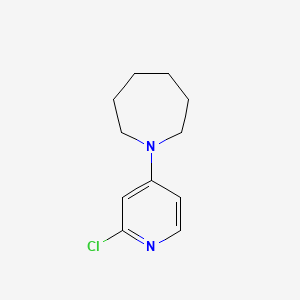
![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)
![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)

![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)
